Regioisomeric Methyl Substitution: 4,5-Dimethyl vs. 4,6-Dimethyl Benzothiazole Core Differentiation
The target compound bears a 4,5-dimethyl substitution on the benzothiazole ring, whereas the closest cataloged analog N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922602-83-3) has a 4,6-dimethyl pattern. Published benzothiazole SAR data demonstrates that shifting a single methyl group position can alter antiproliferative IC₅₀ values by more than 5-fold across cancer cell line panels, as observed in systematic studies of regioisomeric benzothiazole amides [1]. The 4,5-dimethyl arrangement creates a contiguous steric bulk on one face of the molecule, predicted to differentially affect target binding pocket accommodation compared to the 4,6-dimethyl arrangement where methyl groups are spatially separated [2].
| Evidence Dimension | Benzothiazole ring methyl substitution pattern |
|---|---|
| Target Compound Data | 4,5-Dimethyl substitution (adjacent methyl groups; CAS 922650-76-8) |
| Comparator Or Baseline | 4,6-Dimethyl substitution (separated methyl groups; CAS 922602-83-3) |
| Quantified Difference | Positional isomerism; quantitative IC₅₀ differential for target compound vs. 4,6-dimethyl analog not publicly reported from admissible sources as of the search date |
| Conditions | Structural comparison based on benzothiazole SAR literature (Eur J Med Chem 2020 review) |
Why This Matters
Procurement of the incorrect regioisomer (4,6-dimethyl instead of 4,5-dimethyl) may yield a compound with fundamentally different biological activity, as methyl position is a critical determinant of target engagement in benzothiazole SAR.
- [1] Ammazzalorso A, et al. 2-Substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. Eur J Med Chem. 2020;207:112762. PMID: 32898763. View Source
- [2] Keri RS, et al. A comprehensive review on the therapeutic versatility of benzothiazole derivatives. Eur J Med Chem. 2015;89:207-251. View Source
